Cas no 1596302-22-5 (N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride)

N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride 化学的及び物理的性質
名前と識別子
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- N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride
- EN300-26675410
- 1596302-22-5
- N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride
- N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride
-
- MDL: MFCD32679894
- インチ: 1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-20-17(22)16-12-15(21-23-16)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,20,22);1H
- InChIKey: HJXNZHBFEKCSDA-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C(C1=CC(C2C=CC=CC=2)=NO1)NCC1(CCCCCC1)N
計算された属性
- せいみつぶんしりょう: 349.1557047g/mol
- どういたいしつりょう: 349.1557047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 388
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.2Ų
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26675410-0.5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 95.0% | 0.5g |
$512.0 | 2025-03-20 | |
Enamine | EN300-26675410-10g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 10g |
$2823.0 | 2023-09-12 | ||
Enamine | EN300-26675410-1g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 1g |
$656.0 | 2023-09-12 | ||
Aaron | AR028Y01-500mg |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 500mg |
$729.00 | 2023-12-15 | |
1PlusChem | 1P028XRP-10g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 10g |
$3552.00 | 2023-12-20 | |
Enamine | EN300-26675410-5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 5g |
$1903.0 | 2023-09-12 | ||
Aaron | AR028Y01-1g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 1g |
$927.00 | 2023-12-15 | |
1PlusChem | 1P028XRP-5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamidehydrochloride |
1596302-22-5 | 95% | 5g |
$2414.00 | 2023-12-20 | |
Enamine | EN300-26675410-2.5g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 95.0% | 2.5g |
$1287.0 | 2025-03-20 | |
Enamine | EN300-26675410-1.0g |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride |
1596302-22-5 | 95.0% | 1.0g |
$656.0 | 2025-03-20 |
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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7. Back matter
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochlorideに関する追加情報
Introduction to N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride (CAS No. 1596302-22-5)
N-(1-aminocycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride, identified by its CAS number 1596302-22-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of oxazole derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications.
The molecular structure of N-(1-amino-cycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride incorporates several key functional groups that contribute to its unique chemical properties and biological interactions. The presence of an amino group in the cycloheptyl moiety and a carboxamide group linked to a phenyl ring enhances its reactivity and binding affinity towards various biological targets. Additionally, the oxazole ring introduces a heterocyclic framework that is known to exhibit significant pharmacological effects.
In recent years, there has been growing interest in oxazole derivatives as potential candidates for drug development. These compounds have shown promise in various preclinical studies due to their ability to modulate key biological pathways involved in inflammation, pain, and neurodegenerative diseases. The structural features of N-(1-amino-cycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride make it a particularly intriguing molecule for further investigation.
One of the most compelling aspects of this compound is its potential as an inhibitor of specific enzymes that play crucial roles in disease pathogenesis. For instance, studies have suggested that oxazole derivatives can interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. By inhibiting these enzymes, N-(1-amino-cycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride may help mitigate inflammatory responses and provide relief for conditions characterized by chronic inflammation.
Furthermore, the compound's ability to cross the blood-brain barrier has made it a candidate for treating neurological disorders. The cycloheptyl group enhances lipophilicity, facilitating better penetration into the central nervous system. This property is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease, where central nervous system involvement is prominent. Preclinical studies have indicated that N-(1-amino-cycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress.
The phenyl ring in the molecular structure also contributes to the compound's pharmacological profile by enhancing its binding affinity to certain receptors. This has led to investigations into its potential as an analgesic agent. Animal models have demonstrated that N-(1-amino-cycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride can effectively reduce pain hypersensitivity without causing significant side effects. This makes it a promising candidate for developing new pain management strategies.
Recent advances in computational chemistry and molecular modeling have further enhanced our understanding of how N-(1-amino-cycloheptyl)methyl-3-phenyl-1,2-oxazole-5-carboxamide hydrochloride interacts with biological targets. These tools have allowed researchers to predict binding affinities and optimize molecular structures for improved efficacy. Such computational approaches are crucial in modern drug discovery, enabling the rapid identification of lead compounds with high potential for therapeutic use.
The synthesis of N-(1-amino-cycloheptyl)methyl-3-phényl-l,2-oxazol-l(5H)-carboxamide hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group into the cycloheptyl moiety followed by coupling with the phenyl-substituted oxazole carboxamide moiety are critical steps in the synthesis process. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity of the final product.
Evaluation of N-(1-amino-cycloheptyl)methyl-l,2-oxazol-l(5H)-carboxamide hydrochloride in cellular and animal models has provided valuable insights into its pharmacological properties. In vitro studies have shown that this compound exhibits potent inhibitory activity against various enzymes and receptors relevant to inflammation and pain pathways. Additionally, animal studies have demonstrated its ability to reduce inflammatory markers and alleviate pain symptoms without significant toxicity.
The potential therapeutic applications of N-(1-amino-cycloheptyl)methyl-l,2-oxazol-l(5H)-carboxamide hydrochloride are broad and span multiple disease areas. Its anti-inflammatory properties make it a candidate for treating conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Furthermore, its ability to modulate neurotransmitter systems positions it as a potential treatment for neurological disorders like epilepsy and multiple sclerosis.
The development of new pharmaceutical agents relies heavily on understanding their interactions at the molecular level. The structural features of N-(1-amino-cycloheptyl)methyl-l,2-oxazol-l(5H)-carboxamide hydrochloride contribute to its unique pharmacological profile by enabling specific interactions with biological targets. Advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate these interactions at high resolution.
In conclusion, N-(1-amino-cycloheettylmethyl)-3-phényl-l,lOxazol-l(5H)-carbonylamide hydrochloride (CAS No. 1596302 22 5) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further investigation into treating various diseases related to inflammation, pain, and neurological disorders. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in developing next-generation pharmaceuticals.
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